

physical and chemical properties of "4-Acetamido-3-fluorobenzoic acid"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetamido-3-fluorobenzoic acid

Cat. No.: B1288386

[Get Quote](#)

An In-depth Technical Guide on 4-Acetamido-3-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

4-Acetamido-3-fluorobenzoic acid, with the CAS Number 713-11-1, is a fluorinated derivative of N-acetyl-p-aminobenzoic acid. Its structure, featuring an acetamido group and a fluorine atom on the benzoic acid backbone, makes it a compound of interest in medicinal chemistry and drug development. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Acetamido-3-fluorobenzoic acid**, along with proposed experimental protocols for its synthesis and analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of **4-Acetamido-3-fluorobenzoic acid** is presented below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting point, boiling point, and

pKa are not widely published for this specific isomer. Data for structurally related compounds are provided for reference.

Identification and Structure

Property	Value	Source
IUPAC Name	4-Acetamido-3-fluorobenzoic acid	-
CAS Number	713-11-1	[1]
Molecular Formula	C ₉ H ₈ FNO ₃	[2] [3]
Molecular Weight	197.16 g/mol	[2] [3]
Canonical SMILES	CC(=O)NC1=C(C=C(C=C1)C(=O)O)F	[2]
InChI Key	VOLGFCKUDWAJQS-UHFFFAOYSA-N	[2]

Physical Properties (Experimental and Predicted)

Property	Value	Notes
Melting Point	Not available	The melting point of the related isomer, 3-acetamido-4-fluorobenzoic acid, is reported as 252 °C. The melting point of 4-acetamidobenzoic acid is 250-252 °C.
Boiling Point	Not available	-
Solubility	Soluble in alcohol and hot water.	Based on the general solubility of related benzoic acid derivatives. Quantitative data is not available.
pKa	Not available	The pKa of the parent compound, 4-acetamidobenzoic acid, is approximately 4.5. The presence of the electron-withdrawing fluorine atom is expected to decrease the pKa, making 4-acetamido-3-fluorobenzoic acid a slightly stronger acid.
XLogP	0.8	Predicted

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **4-Acetamido-3-fluorobenzoic acid** are not readily available in the published literature. Therefore, the following sections provide logical, proposed methodologies based on established chemical principles and procedures for analogous compounds.

Synthesis Protocol

A plausible synthetic route to **4-Acetamido-3-fluorobenzoic acid** starts from the commercially available 4-amino-3-fluorobenzoic acid. The synthesis involves the acetylation of the amino group.

Reaction: Acetylation of 4-Amino-3-fluorobenzoic acid

[Click to download full resolution via product page](#)

Proposed synthesis of **4-Acetamido-3-fluorobenzoic acid**.

Materials:

- 4-Amino-3-fluorobenzoic acid
- Acetic anhydride
- Pyridine (or another suitable base)
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

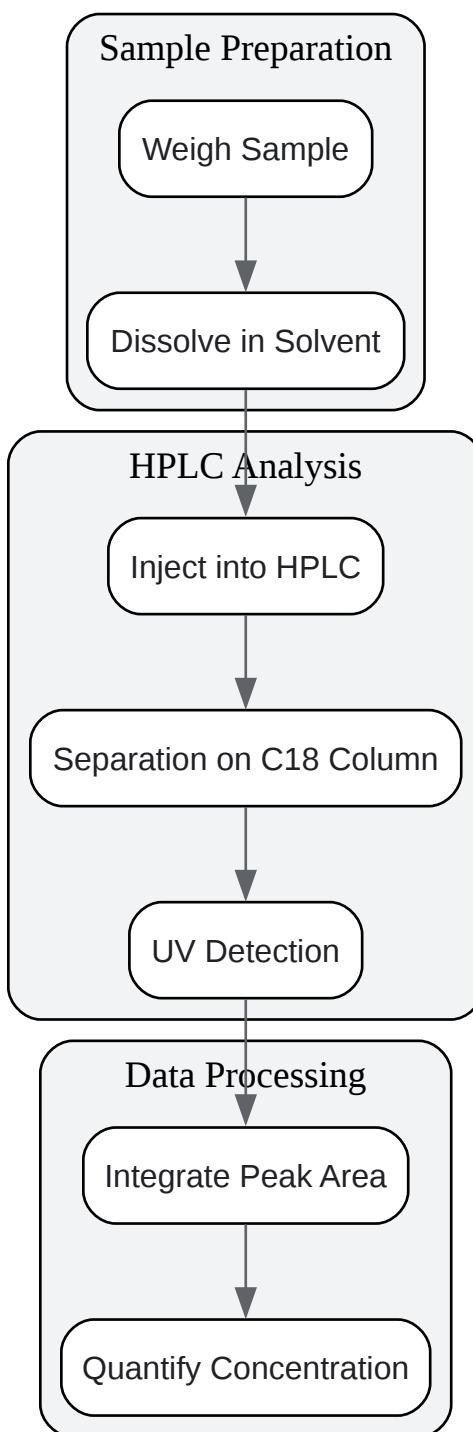
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid (1 equivalent) in pyridine.
- Acetylation: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, followed by water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Acetamido-3-fluorobenzoic acid**.

Analytical Methods

A reversed-phase HPLC method can be developed for the analysis of **4-Acetamido-3-fluorobenzoic acid**.

Instrumentation:


- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point):

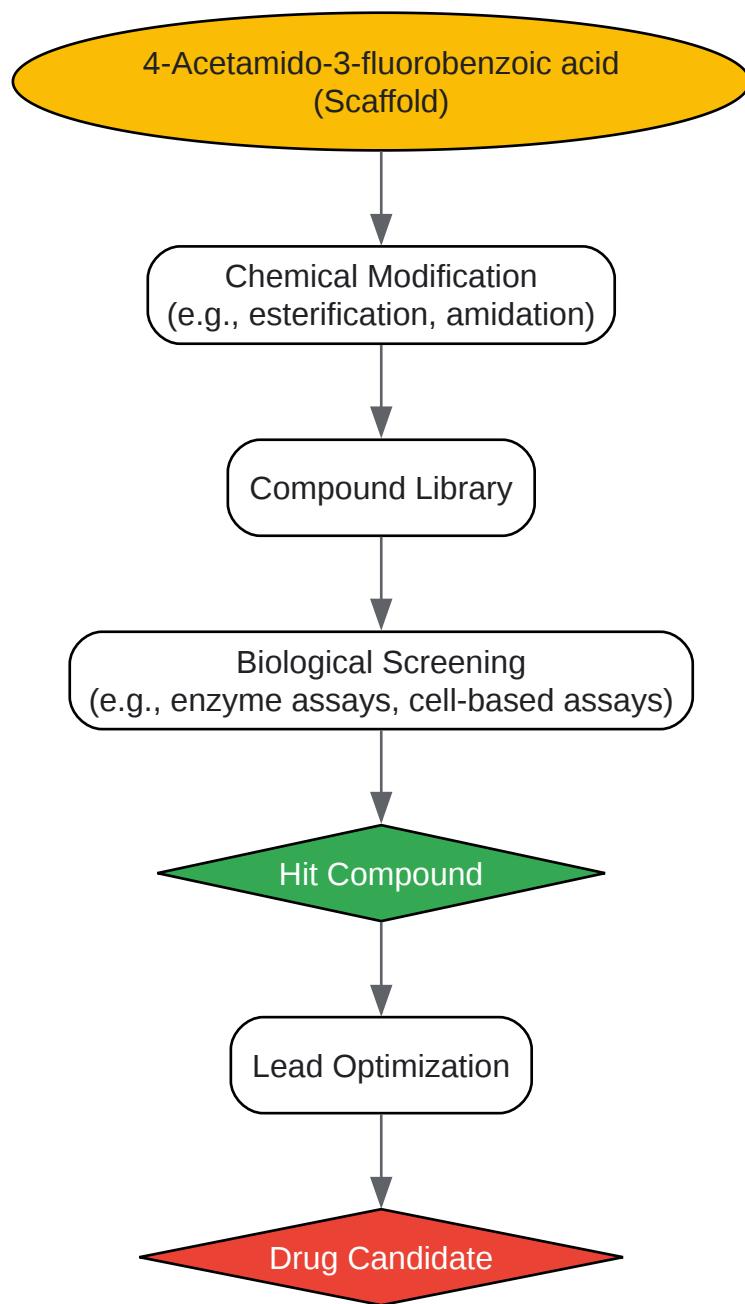
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: A linear gradient from 5% to 95% B over 15 minutes.

- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L

Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.

[Click to download full resolution via product page](#)

General workflow for HPLC analysis.


Characterization of **4-Acetamido-3-fluorobenzoic acid** would involve standard spectroscopic techniques. While specific data for this compound is not available, the expected spectral features are outlined below.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The coupling patterns of the aromatic protons would be influenced by the fluorine atom.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.
- FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, an N-H stretch from the amide, a C=O stretch from the carboxylic acid, and a C=O stretch from the amide (Amide I band).
- Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of 197.16 g/mol .

Biological Activity and Drug Development Potential

There is currently no specific information in the public domain regarding the biological activity or signaling pathways directly involving **4-Acetamido-3-fluorobenzoic acid**. However, related fluorinated benzoic acid derivatives are known to be of interest in drug discovery. For instance, some fluorinated aromatic compounds have been investigated for their potential as enzyme inhibitors or receptor ligands.

The structural similarity of **4-Acetamido-3-fluorobenzoic acid** to other biologically active molecules suggests that it could be a valuable scaffold for the synthesis of new chemical entities for various therapeutic targets. Further research is required to explore its biological profile.

[Click to download full resolution via product page](#)

Logical workflow for drug discovery using the target compound.

Conclusion

4-Acetamido-3-fluorobenzoic acid is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is limited, this guide provides a summary of its known

properties and outlines logical and established protocols for its synthesis and analysis. The information presented here serves as a valuable resource for researchers and professionals interested in exploring the applications of this and related fluorinated benzoic acid derivatives. Further experimental work is necessary to fully characterize its physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 713-11-1|4-Acetamido-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 3-acetamido-4-fluorobenzoic acid (C9H8FNO3) [pubchemlite.lcsb.uni.lu]
- 3. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of "4-Acetamido-3-fluorobenzoic acid"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288386#physical-and-chemical-properties-of-4-acetamido-3-fluorobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com